molecular formula C19H19F3N6O3S B11432831 7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11432831
M. Wt: 468.5 g/mol
InChI Key: RXMIRXUVLRZAMS-UHFFFAOYSA-N
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Description

The compound “7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a complex organic molecule that features a unique combination of functional groups, including a nitro group, a trifluoromethyl group, a piperazine ring, and a thiadiazolo-pyrimidinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” typically involves multiple steps:

    Formation of the Thiadiazolo-Pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazolo-pyrimidinone core.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the core structure.

    Attachment of the Nitro and Trifluoromethyl Groups: These groups are introduced via electrophilic aromatic substitution reactions, often using nitrating agents and trifluoromethylating reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Piperazines: Formed from nucleophilic substitution reactions on the piperazine ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: Potential use in the development of advanced materials due to its unique structural properties.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biochemistry: Studied for its interactions with enzymes and proteins.

Medicine

    Drug Development: Potential candidate for the development of new drugs targeting specific diseases.

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry

    Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and proteins. The nitro and trifluoromethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The piperazine ring and thiadiazolo-pyrimidinone core contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 7-{4-[2-nitrophenyl]piperazin-1-yl}-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
  • 7-{4-[4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Uniqueness

The presence of both the nitro and trifluoromethyl groups in “7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” distinguishes it from similar compounds. These groups enhance the compound’s reactivity and potential biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C19H19F3N6O3S

Molecular Weight

468.5 g/mol

IUPAC Name

7-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C19H19F3N6O3S/c1-2-3-16-24-27-17(29)11-15(23-18(27)32-16)26-8-6-25(7-9-26)13-5-4-12(19(20,21)22)10-14(13)28(30)31/h4-5,10-11H,2-3,6-9H2,1H3

InChI Key

RXMIRXUVLRZAMS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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